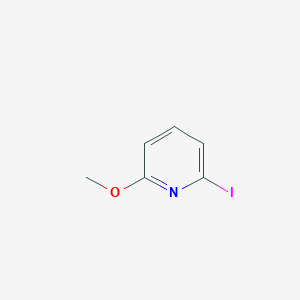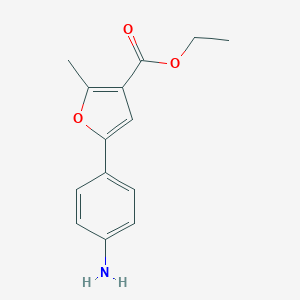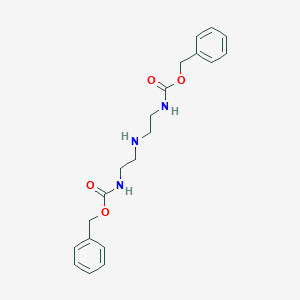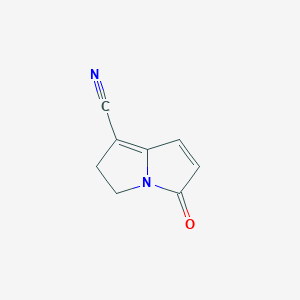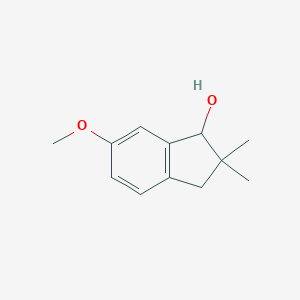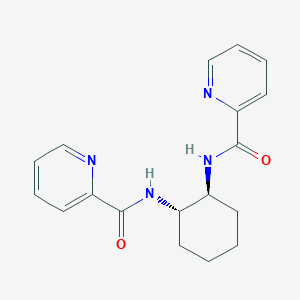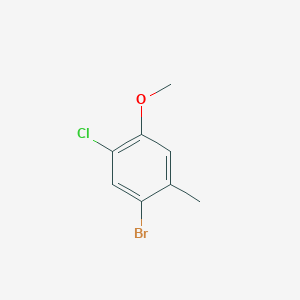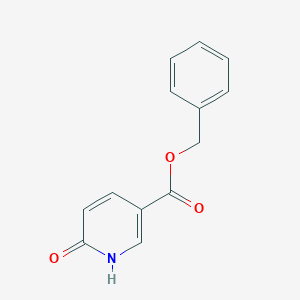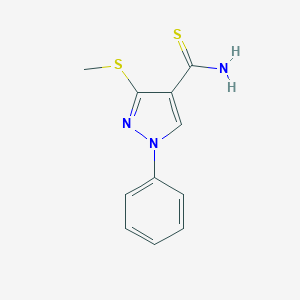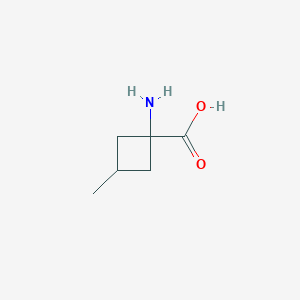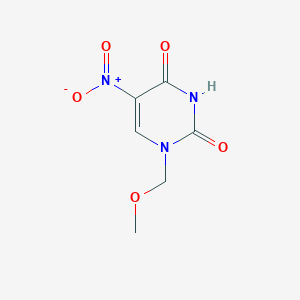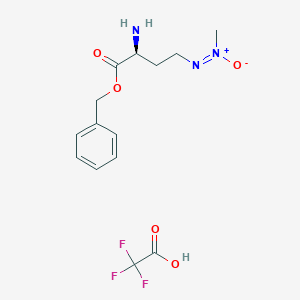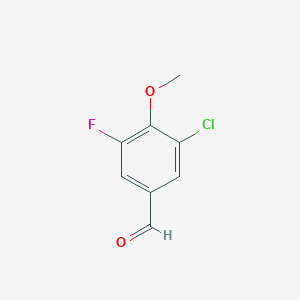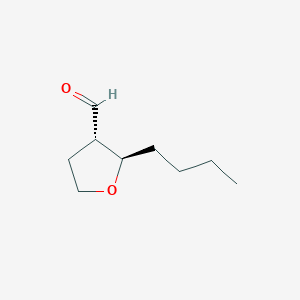
(2R,3S)-2-butyloxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-butyloxolane-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxolane aldehydes and has a molecular formula of C7H12O2.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-butyloxolane-3-carbaldehyde is not fully understood. However, studies have suggested that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (2R,3S)-2-butyloxolane-3-carbaldehyde exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins. It has also been shown to have a chiral effect, making it a potential building block for the synthesis of pharmaceuticals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R,3S)-2-butyloxolane-3-carbaldehyde in lab experiments is its ability to exhibit anti-inflammatory properties. However, one limitation is its potential toxicity, which must be carefully considered when using the compound in experiments.
Direcciones Futuras
There are several future directions for the study of (2R,3S)-2-butyloxolane-3-carbaldehyde. One potential direction is the development of novel synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3S)-2-butyloxolane-3-carbaldehyde and its potential applications in the treatment of inflammatory diseases. Finally, the compound's potential as a chiral building block for the synthesis of pharmaceuticals should be further explored.
Conclusion
In conclusion, (2R,3S)-2-butyloxolane-3-carbaldehyde is a chemical compound that has potential applications in various fields. Its anti-inflammatory properties and chiral effects make it a promising candidate for the treatment of inflammatory diseases and the synthesis of pharmaceuticals. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (2R,3S)-2-butyloxolane-3-carbaldehyde can be achieved through the reaction of 2-butyloxolane with chloroacetaldehyde followed by hydrolysis. This reaction yields (2R,3S)-2-butyloxolane-3-carbaldehyde as a colorless liquid with a boiling point of 129-130°C.
Aplicaciones Científicas De Investigación
(2R,3S)-2-butyloxolane-3-carbaldehyde has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been studied for its potential as a chiral building block in the synthesis of pharmaceuticals.
Propiedades
Número CAS |
175521-61-6 |
|---|---|
Nombre del producto |
(2R,3S)-2-butyloxolane-3-carbaldehyde |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
(2R,3S)-2-butyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-9-8(7-10)5-6-11-9/h7-9H,2-6H2,1H3/t8-,9-/m1/s1 |
Clave InChI |
RYMOAIKJDNASOF-RKDXNWHRSA-N |
SMILES isomérico |
CCCC[C@@H]1[C@H](CCO1)C=O |
SMILES |
CCCCC1C(CCO1)C=O |
SMILES canónico |
CCCCC1C(CCO1)C=O |
Sinónimos |
3-Furancarboxaldehyde, 2-butyltetrahydro-, (2R-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



